molecular formula C2H4N2O4 B14738845 1,2-Hydrazinedicarboxylic acid CAS No. 5814-86-8

1,2-Hydrazinedicarboxylic acid

Cat. No.: B14738845
CAS No.: 5814-86-8
M. Wt: 120.06 g/mol
InChI Key: SPFPGSYLNIIQMG-UHFFFAOYSA-N
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Description

1,2-Hydrazinedicarboxylic acid is an organic compound with the molecular formula C2H6N2O4 It is a derivative of hydrazine and is characterized by the presence of two carboxylic acid groups attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Hydrazinedicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with diethyl oxalate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization. The general reaction is as follows:

[ \text{N2H4} \cdot \text{H2O} + \text{(CO2Et)2} \rightarrow \text{C2H6N2O4} + 2 \text{EtOH} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants and to minimize the formation of by-products. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

1,2-Hydrazinedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alcohols, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxalic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of esters, amides, and other functionalized compounds.

Scientific Research Applications

1,2-Hydrazinedicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a reagent in biological assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

1,2-Hydrazinedicarboxylic acid can be compared with other similar compounds, such as:

    1,2-Dicarbethoxyhydrazine: Similar in structure but with ethyl ester groups instead of carboxylic acid groups.

    Hydrazine: Lacks the carboxylic acid groups, making it more reactive and less stable.

    Oxalic acid: Contains two carboxylic acid groups but lacks the hydrazine moiety.

Properties

CAS No.

5814-86-8

Molecular Formula

C2H4N2O4

Molecular Weight

120.06 g/mol

IUPAC Name

(carboxyamino)carbamic acid

InChI

InChI=1S/C2H4N2O4/c5-1(6)3-4-2(7)8/h3-4H,(H,5,6)(H,7,8)

InChI Key

SPFPGSYLNIIQMG-UHFFFAOYSA-N

Canonical SMILES

C(=O)(NNC(=O)O)O

Origin of Product

United States

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